N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both benzothiazole and fluorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Scientific Research Applications
Medicinal Chemistry: It may be explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent due to the biological activities associated with benzothiazole derivatives.
Biological Studies: The compound can be used as a probe to study various biological pathways and mechanisms.
Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Future Directions
The future directions for “N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .
Mechanism of Action
Target of Action
Similar benzo[d]thiazole-based compounds have been reported to interact with cysteine .
Mode of Action
It’s worth noting that benzo[d]thiazole-based compounds have been shown to exhibit fluorescence properties when interacting with certain targets . This suggests that the compound might interact with its targets in a way that alters its electronic structure, leading to fluorescence.
Biochemical Pathways
It’s known that cysteine plays a key role in many biochemical pathways, including protein synthesis and the regulation of cellular redox status .
Pharmacokinetics
The compound’s fluorescent properties suggest that it could be tracked in biological systems, which could potentially provide insights into its pharmacokinetic properties .
Result of Action
The compound’s fluorescent properties suggest that it could be used as a probe for imaging applications, potentially allowing for the visualization of its effects at the molecular and cellular levels .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound’s fluorescence properties might be affected by the pH and the presence of other molecules in the environment . Furthermore, the compound’s action could also be influenced by the specific characteristics of the biological system in which it is used .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with cysteine . The compound has been used as a fluorescent probe for selectively sensing cysteine over other analytes .
Cellular Effects
Similar compounds have shown anti-cancer activity against various cancer cell lines . These compounds have been found to induce G2/M cell cycle arrest and apoptosis .
Molecular Mechanism
Similar compounds have been found to increase the levels of p53 in treated cells . This suggests that N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide may exert its effects through p53 activation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide typically involves the formation of C-S and C-N bonds. One efficient method for synthesizing benzothiazole derivatives is the metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols . This process tolerates a wide range of substrates and provides high efficiency and moderate selectivity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of different catalysts, solvents, and reaction conditions to improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Exhibits anticancer activity and induces cell cycle arrest.
2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: Used as a fluorescent probe for imaging cysteine in biological systems.
2-(benzo[d]thiazol-2-yl)-6-methoxyphenol: Shows potential as an energy harvesting platform due to its photophysical properties.
Uniqueness
N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is unique due to the combination of benzothiazole and fluorophenyl groups in its structure. This combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c17-11-5-7-12(8-6-11)21-10-9-15(20)19-16-18-13-3-1-2-4-14(13)22-16/h1-8H,9-10H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUQJGIECMNRJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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